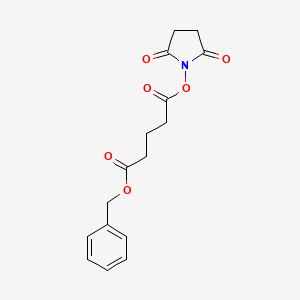

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is a chemical compound with the molecular formula C18H18N6O5This compound is notable for its applications in bioorthogonal chemistry, particularly in the synthesis of radio ligands for positron emission tomography (PET) imaging systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves the reaction of pentanedioic acid derivatives with benzylamine and N-hydroxysuccinimide (NHS) esters. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.

Cycloaddition Reactions: The tetrazine moiety can participate in inverse electron demand Diels-Alder reactions with strained alkenes such as trans-cyclooctene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines, and the reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at room temperature.

Cycloaddition Reactions: Strained alkenes like trans-cyclooctene are used, and the reaction can proceed at room temperature or slightly elevated temperatures.

Major Products

Substitution Reactions: The major products are amide derivatives.

Cycloaddition Reactions: The major products are stable covalent linkages formed between the tetrazine and the strained alkene.

Scientific Research Applications

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has several scientific research applications:

Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Utilized in the development of radio ligands for PET imaging, aiding in the diagnosis and study of various diseases.

Mechanism of Action

The mechanism of action of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Methyltetrazine-NHS Ester: Similar in structure but with a methyl group instead of a benzyl group.

TCO-PNB Ester: Contains a trans-cyclooctene moiety instead of the tetrazine group.

Biotin-Benzyl-Tetrazine: Combines a biotin moiety with a benzyl-tetrazine structure.

Uniqueness

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is unique due to its combination of an NHS ester and a tetrazine moiety, allowing it to participate in both substitution and cycloaddition reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .

Biological Activity

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester, a compound with the molecular formula C18H18N6O5, has garnered attention for its diverse applications in chemistry and biology. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound is notable for its role in bioorthogonal chemistry and bioconjugation techniques. These applications are crucial in the synthesis of complex molecules and the labeling of biomolecules for imaging and therapeutic purposes.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pentanedioic acid derivatives with benzylamine and N-hydroxysuccinimide (NHS) esters. The process often employs coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation under mild conditions.

Synthetic Route Summary

| Step | Reagents | Conditions |

|---|---|---|

| Esterification | Pentanedioic acid, Benzylamine | Mild conditions with DCC |

| Formation of NHS ester | NHS | Room temperature |

The biological activity of this compound is primarily attributed to its functional groups that enable it to participate in various chemical reactions. These include substitution reactions with primary amines and cycloaddition reactions with strained alkenes. The compound's ability to form stable covalent linkages makes it a valuable tool in drug development and molecular imaging.

Case Studies and Research Findings

- Bioconjugation Applications : Recent studies have highlighted the use of this compound in bioconjugation techniques to label antibodies and other biomolecules. This labeling is essential for tracking biological processes in vivo and enhancing the efficacy of targeted therapies.

- Therapeutic Potential : Research indicates that derivatives of related compounds exhibit anticonvulsant properties. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a similar structure, demonstrated significant protection against seizures in various animal models, suggesting potential therapeutic applications for epilepsy .

- Imaging Techniques : The compound has been utilized in the development of radio ligands for positron emission tomography (PET) imaging systems, aiding in the diagnosis of diseases such as cancer.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds possessing similar functionalities:

| Compound | Structure | Unique Features |

|---|---|---|

| Methyltetrazine-NHS Ester | Methyl group instead of benzyl | Used in bioconjugation but lacks dual functionality |

| TCO-PNB Ester | Contains trans-cyclooctene moiety | Focused on cycloaddition reactions |

| Biotin-Benzyl-Tetrazine | Biotin moiety included | Enhanced affinity for biological targets |

Properties

IUPAC Name |

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c18-13-9-10-14(19)17(13)23-16(21)8-4-7-15(20)22-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSKLACMJQNRED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.